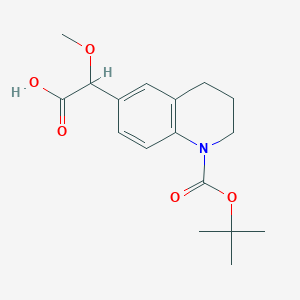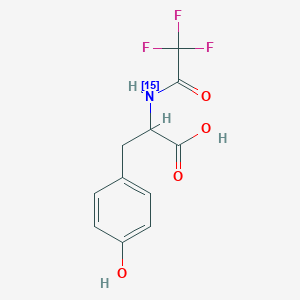
N-Trifluoro acetyl-DL-tyrosine-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trifluoro acetyl-DL-tyrosine-15N is a labeled amino acid derivative, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoro acetyl-DL-tyrosine-15N typically involves the acylation of DL-tyrosine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the acid by-products.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to achieve high purity.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the product meets the required specifications.
化学反応の分析
Types of Reactions
N-Trifluoro acetyl-DL-tyrosine-15N undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new acyl derivatives with different functional groups.
科学的研究の応用
N-Trifluoro acetyl-DL-tyrosine-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: In the production of labeled compounds for various analytical applications.
作用機序
The mechanism of action of N-Trifluoro acetyl-DL-tyrosine-15N involves its incorporation into biological systems where it can be traced using isotopic labeling techniques. The molecular targets and pathways include:
Enzymatic Reactions: The compound can be incorporated into proteins and peptides, allowing the study of enzymatic processes.
Metabolic Pathways: It can be used to trace metabolic pathways and understand the fate of amino acids in cells.
類似化合物との比較
Similar Compounds
N-Trifluoro acetyl-DL-tyrosine: Without the nitrogen-15 label.
N-Trifluoro acetyl-L-tyrosine: The L-isomer of the compound.
N-Trifluoro acetyl-D-tyrosine: The D-isomer of the compound.
Uniqueness
N-Trifluoro acetyl-DL-tyrosine-15N is unique due to its isotopic labeling with nitrogen-15, which allows for specific tracing and analysis in various scientific studies. This isotopic labeling provides a distinct advantage in NMR and mass spectrometry studies, making it a valuable tool in research.
特性
分子式 |
C11H10F3NO4 |
|---|---|
分子量 |
278.19 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)(15N)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/i15+1 |
InChIキー |
MSIICIIOIIEGNY-XPOOIHDOSA-N |
異性体SMILES |
C1=CC(=CC=C1CC(C(=O)O)[15NH]C(=O)C(F)(F)F)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
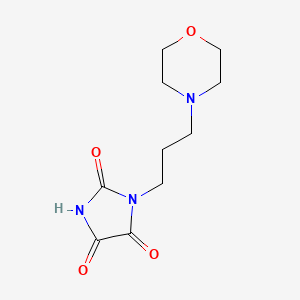
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
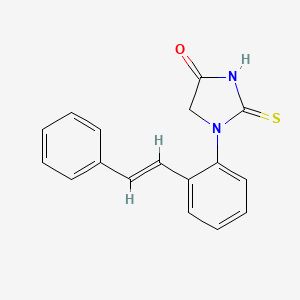
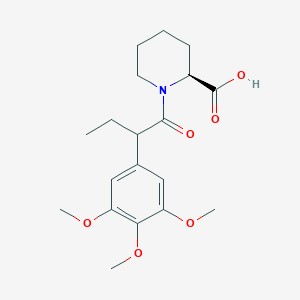

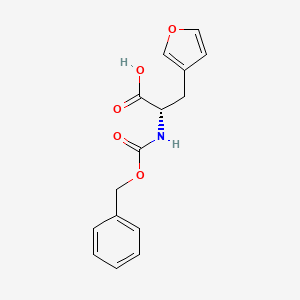
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
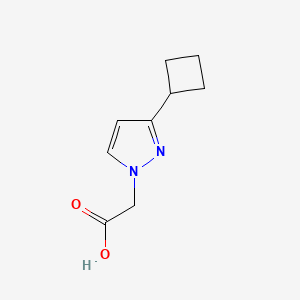
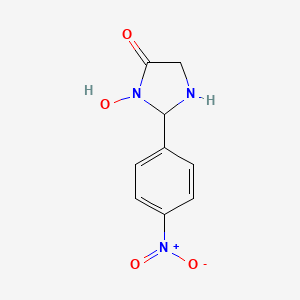
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

